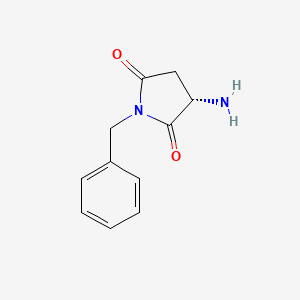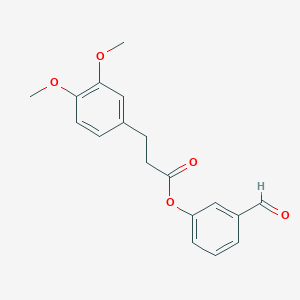
3-Formylphenyl 3-(3,4-dimethoxyphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Formylphenyl 3-(3,4-dimethoxyphenyl)propanoate is an organic compound that features a formyl group attached to a phenyl ring, which is further connected to a propanoate ester linked to a 3,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylphenyl 3-(3,4-dimethoxyphenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with 3-formylphenol and 3,4-dimethoxyphenylacetic acid.
Esterification: The carboxylic acid group of 3,4-dimethoxyphenylacetic acid is esterified with 3-formylphenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The resulting ester is purified using techniques such as recrystallization or column chromatography to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale esterification processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated purification systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Formylphenyl 3-(3,4-dimethoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-Carboxyphenyl 3-(3,4-dimethoxyphenyl)propanoate.
Reduction: 3-Hydroxymethylphenyl 3-(3,4-dimethoxyphenyl)propanoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Formylphenyl 3-(3,4-dimethoxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Formylphenyl 3-(3,4-dimethoxyphenyl)propanoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl group can participate in nucleophilic addition reactions, while the aromatic rings can engage in π-π interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
3-Formylphenyl 3-(3,4-dihydroxyphenyl)propanoate: Similar structure but with hydroxyl groups instead of methoxy groups.
3-Formylphenyl 3-(3,4-dimethoxyphenyl)acetate: Similar structure but with an acetate ester instead of a propanoate ester.
Uniqueness
3-Formylphenyl 3-(3,4-dimethoxyphenyl)propanoate is unique due to the presence of both formyl and methoxy groups, which can influence its reactivity and interactions in chemical and biological systems. The combination of these functional groups can lead to distinct properties and applications compared to similar compounds.
Properties
IUPAC Name |
(3-formylphenyl) 3-(3,4-dimethoxyphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-21-16-8-6-13(11-17(16)22-2)7-9-18(20)23-15-5-3-4-14(10-15)12-19/h3-6,8,10-12H,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIVNCBWBDBHRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)OC2=CC=CC(=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
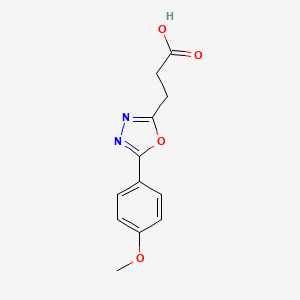
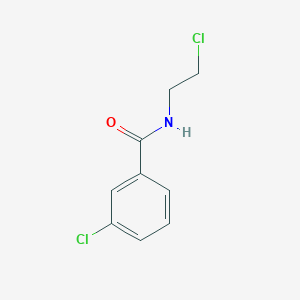
![6-benzyl-2-methylsulfanyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B7843387.png)
![5-(2-Amino-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)-1,3-dihydroindol-2-one](/img/structure/B7843393.png)
![N,N-dimethyl-1-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanamine](/img/structure/B7843404.png)
![6-Cl-2-(4-MeOPh)-3-(Me2N-CH2)imidazo[1,2-a]pyridin](/img/structure/B7843411.png)
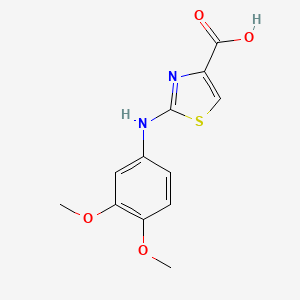
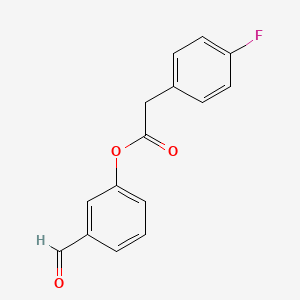
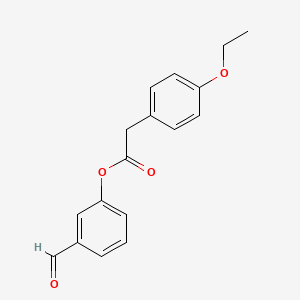
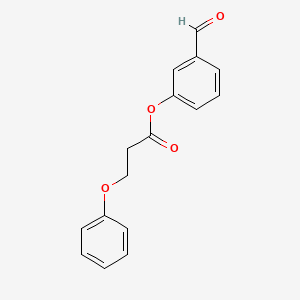
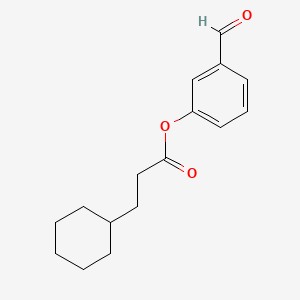
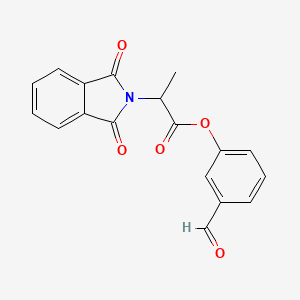
![3-Methyl-1-(2,8-diazaspiro[5.5]undecan-2-yl)butan-1-one](/img/structure/B7843467.png)
